

Spectroscopic Data for 2,6-Dibromo-3-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dibromo-3-hydroxypyridine

Cat. No.: B188541

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2,6-Dibromo-3-hydroxypyridine** (CAS No. 6602-33-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and analysis of analogous compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of **2,6-Dibromo-3-hydroxypyridine** in a research and development setting.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,6-Dibromo-3-hydroxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects on the pyridine ring. The two bromine atoms are expected to have a significant deshielding effect on the adjacent carbon and hydrogen atoms, while the hydroxyl group will also influence the electronic environment of the ring.

Table 1: Predicted ¹H NMR Data for **2,6-Dibromo-3-hydroxypyridine**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~ 7.4 - 7.6	Doublet	~ 8.0	H-4
~ 7.1 - 7.3	Doublet	~ 8.0	H-5
~ 5.0 - 6.0	Broad Singlet	-	O-H

Note: Solvent is assumed to be DMSO-d₆. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for **2,6-Dibromo-3-hydroxypyridine**

Chemical Shift (δ) (ppm)	Assignment
~ 150 - 155	C-3
~ 140 - 145	C-5
~ 135 - 140	C-2
~ 125 - 130	C-6
~ 120 - 125	C-4

Note: Solvent is assumed to be DMSO-d₆.

Infrared (IR) Spectroscopy

The predicted IR absorption frequencies are based on the characteristic vibrations of the functional groups present in **2,6-Dibromo-3-hydroxypyridine**.

Table 3: Predicted Key IR Absorption Frequencies for **2,6-Dibromo-3-hydroxypyridine**

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3200 - 3600 (broad)	O-H Stretch	Hydroxyl
3000 - 3100 (weak)	C-H Stretch	Aromatic
1550 - 1600	C=C Stretch	Aromatic Ring
1400 - 1500	C=N Stretch	Aromatic Ring
1200 - 1300	C-O Stretch	Phenolic
550 - 700	C-Br Stretch	Bromo

Mass Spectrometry (MS)

The predicted mass spectrometry data includes the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms. The natural abundance of bromine isotopes is approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br.

Table 4: Predicted Mass Spectrometry Data for **2,6-Dibromo-3-hydroxypyridine**

m/z Value	Ion	Notes
251	[M] ⁺	Corresponding to C ₅ H ₃ ⁷⁹ Br ₂ NO
253	[M+2] ⁺	Corresponding to C ₅ H ₃ ⁷⁹ Br ⁸¹ BrNO
255	[M+4] ⁺	Corresponding to C ₅ H ₃ ⁸¹ Br ₂ NO
172/174	[M-Br] ⁺	Loss of a bromine radical
144/146	[M-Br-CO] ⁺	Subsequent loss of carbon monoxide

The expected intensity ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 1:2:1.

Experimental Protocols

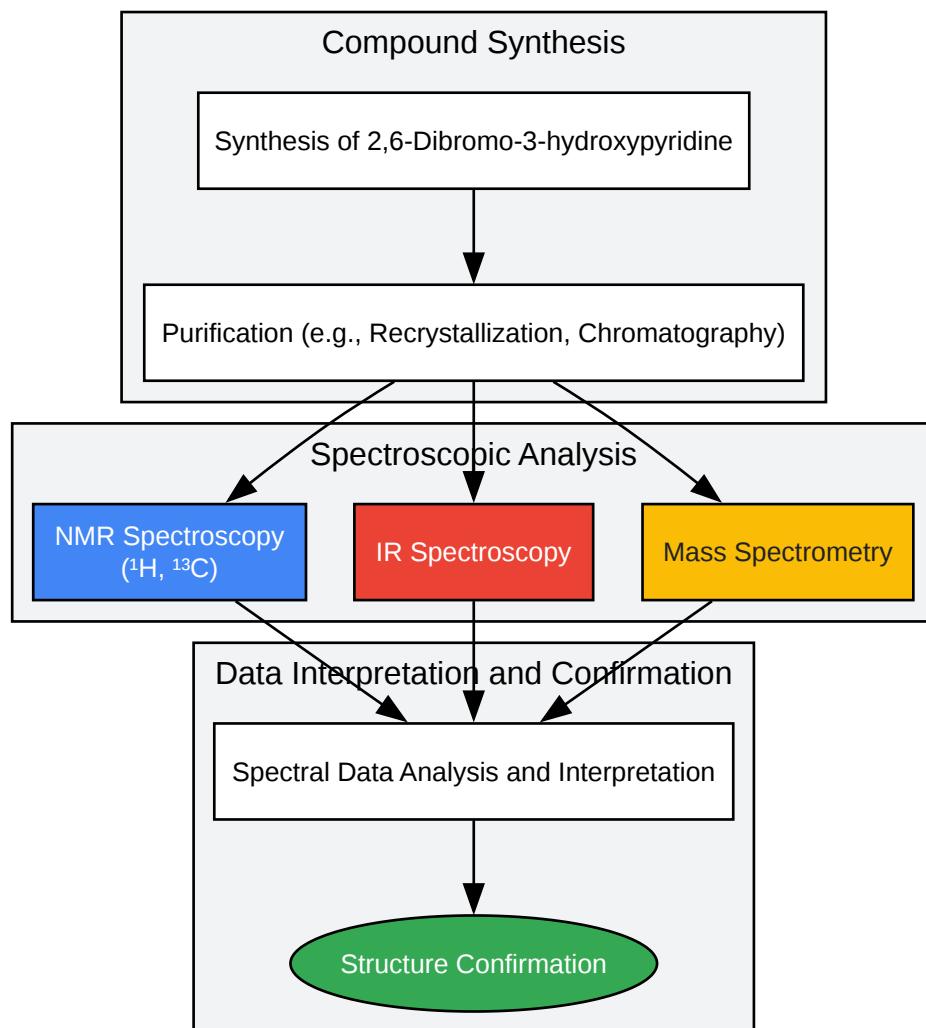
The following are generalized experimental protocols for the acquisition of spectroscopic data for **2,6-Dibromo-3-hydroxypyridine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,6-Dibromo-3-hydroxypyridine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
 - A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
 - Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.


- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Acquisition:
 - Infuse the sample solution into the ion source.
 - Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
 - For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **2,6-Dibromo-3-hydroxypyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Data for 2,6-Dibromo-3-hydroxypyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188541#spectroscopic-data-for-2-6-dibromo-3-hydroxypyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com